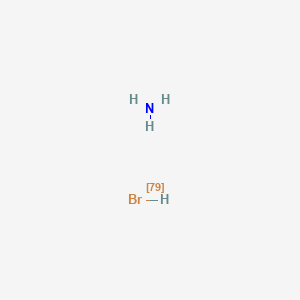

Ammonium bromide-79Br

Description

Structure

2D Structure

Properties

Molecular Formula |

BrH4N |

|---|---|

Molecular Weight |

96.957 g/mol |

IUPAC Name |

azane;bromane |

InChI |

InChI=1S/BrH.H3N/h1H;1H3/i1-1; |

InChI Key |

SWLVFNYSXGMGBS-ULWFUOSBSA-N |

Isomeric SMILES |

N.[79BrH] |

Canonical SMILES |

N.Br |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Research

Advanced Synthetic Routes for Ammonium (B1175870) Bromide Derivatives

The synthesis of quaternary ammonium salts, a class of compounds with broad applications, has traditionally relied on solvent-based methods. However, green chemistry principles have driven the development of solvent-free reaction systems. Research has demonstrated that the quaternization of tertiary amines can be achieved efficiently through mechanochemical methods, such as grinding, or via microwave irradiation in the absence of a bulk solvent.

In a typical mechanochemical approach, a tertiary amine is ground with an alkyl bromide in a mortar and pestle or a ball mill. The mechanical energy supplied facilitates direct interaction between the reactants, promoting the formation of the C-N bond and yielding the quaternary ammonium bromide. This method significantly reduces chemical waste, simplifies product isolation, and often shortens reaction times compared to conventional solution-phase reactions. Microwave-assisted synthesis offers similar advantages, where the direct coupling of microwave energy with the polar reactants accelerates the reaction, leading to high yields in minutes. While Ammonium bromide-79Br itself is not a reactant in this specific transformation, the principles are fundamental to the synthesis of bromide-containing quaternary ammonium salts, which are structural analogues.

Table 1: Comparison of Solvent-Free Synthesis of Triethylbenzylammonium Bromide Click on the headers to sort the data.

| Method | Reactants | Reaction Time | Yield (%) | Conditions |

| Mechanochemical | Triethylamine, Benzyl (B1604629) bromide | 10-15 min | 92 | Room Temperature, Mortar & Pestle Grinding |

| Microwave | Triethylamine, Benzyl bromide | 2-3 min | 95 | 300 W, Solvent-Free |

| Conventional | Triethylamine, Benzyl bromide | 6-8 hours | 85 | Reflux in Acetone |

Ammonium bromide has emerged as a superior alternative to hazardous elemental bromine (Br₂) or corrosive hydrobromic acid (HBr) for bromination reactions. Its solid, stable, and non-volatile nature makes it an ideal "green" bromine source. In these preparations, ammonium bromide is used in conjunction with an oxidant to generate an electrophilic brominating species in situ.

A widely adopted system involves the combination of ammonium bromide and Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) in an aqueous or organic solvent like acetonitrile. This mixture effectively generates a species equivalent to Br⁺, which readily participates in the electrophilic bromination of activated aromatic rings and the α-bromination of ketones. For instance, the reaction of acetanilide (B955) with NH₄Br/Oxone® in water at room temperature provides a high yield of 4-Bromoacetanilide selectively. The reaction is mild, operationally simple, and avoids the handling of toxic reagents. The use of This compound in this system would lead to the synthesis of products exclusively labeled with the ⁷⁹Br isotope.

Table 2: Electrophilic Bromination of Aromatic Compounds using NH₄Br/Oxidant Systems Click on the headers to sort the data.

| Substrate | Oxidant | Solvent | Temperature (°C) | Product | Yield (%) |

| Acetanilide | Oxone® | H₂O | 25 | 4-Bromoacetanilide | 94 |

| Phenol | H₂O₂ (30%) | H₂O | 30 | 2,4,6-Tribromophenol | 96 |

| Anisole | Oxone® | CH₃CN/H₂O | 25 | 4-Bromoanisole | 91 |

| Acetophenone | Oxone® | CH₃CN/H₂O | 50 | α-Bromoacetophenone | 88 |

Beyond its role in electrophilic reactions, ammonium bromide can also serve as a source for bromine radicals (Br•) under appropriate conditions. This capability allows for its use in radical-mediated transformations, such as the bromination of allylic and benzylic C-H bonds. These reactions typically proceed via a radical chain mechanism.

The generation of bromine radicals from the NH₄Br/Oxone® system can be initiated under specific conditions, often involving light or a radical initiator, to favor a radical pathway over an ionic one. Research has shown that benzylic positions, such as the methyl group in Toluene , can be effectively brominated to yield Benzyl bromide . The reaction mechanism involves the initial generation of a sulfate (B86663) radical from Oxone®, which then oxidizes the bromide ion to a bromine radical. The bromine radical subsequently abstracts a benzylic hydrogen atom, and the resulting benzyl radical reacts with another bromine source in the medium to complete the propagation cycle. This method provides a safer and more practical approach to benzylic bromination compared to traditional methods using N-Bromosuccinimide (NBS) and peroxide initiators.

Crystal Growth Techniques for Ammonium Bromide Single Crystals

The production of large, optically pure single crystals of ammonium bromide is critical for its use in optoelectronic devices, such as radiation scintillators, photodetectors, and optical windows for the UV and IR regions. The most common and effective method for growing these crystals is from an aqueous solution.

Two primary techniques are employed: the slow evaporation method and the temperature-lowering method. In the slow evaporation technique, a seed crystal is suspended in a saturated solution of This compound at a constant temperature. As the solvent (typically water) slowly evaporates, the solution becomes supersaturated, causing the solute to deposit epitaxially onto the seed crystal, leading to controlled, layer-by-layer growth.

Alternatively, the temperature-lowering method involves preparing a saturated solution at an elevated temperature and then slowly and precisely decreasing the temperature over days or weeks. Since the solubility of ammonium bromide decreases with temperature, this controlled cooling induces supersaturation and subsequent crystal growth on a seed. Both methods require a highly stable environment free from mechanical vibrations and thermal fluctuations to prevent the formation of defects and spurious nucleation.

The final quality and morphology (habit) of an ammonium bromide single crystal are dictated by a delicate interplay of several growth parameters. Precise control over these factors is essential to minimize defects like inclusions, dislocations, and internal stress, which can degrade optical and electronic performance.

Key parameters include:

Supersaturation: This is the primary driving force for crystallization. A low degree of supersaturation promotes slow, orderly growth, yielding high-quality crystals. Conversely, high supersaturation can lead to rapid, uncontrolled growth, resulting in dendritic formations and a high density of defects.

pH of the Solution: The pH of the growth medium can influence the crystal habit. For ammonium bromide, maintaining a slightly acidic pH is often optimal to suppress the formation of ammonium hydroxide (B78521) and ensure the incorporation of NH₄⁺ and Br⁻ ions in the correct stoichiometric ratio.

Impurities: The presence of even trace amounts of metallic cations (e.g., Fe³⁺, Pb²⁺) or other halides can dramatically alter crystal morphology. These ions can selectively adsorb onto specific crystal faces, inhibiting their growth and causing the crystal to develop a different shape (e.g., changing from a cubic to an octahedral habit).

Thermal and Mechanical Stability: Temperature fluctuations can cause cycles of dissolution and regrowth, introducing layers of defects. Mechanical shocks can induce cracking or trigger secondary nucleation, compromising the integrity of the single crystal.

Table 3: Influence of Growth Parameters on Ammonium Bromide Crystal Quality Click on the headers to sort the data.

| Parameter | Condition | Observed Outcome | Crystal Quality |

| Supersaturation | Low (1-2%) | Slow, uniform growth on {100} faces | High (Transparent, low defects) |

| Supersaturation | High (>5%) | Rapid, dendritic growth, spurious nucleation | Low (Opaque, high defect density) |

| pH | 4.5 - 5.5 | Stable cubic morphology | High |

| pH | > 7.0 | Potential for cloudy inclusions | Reduced |

| Impurity (e.g., Pb²⁺) | ~100 ppm | Habit modification, growth inhibition | Poor (Distorted morphology) |

| Temperature Control | ± 0.01 °C | Minimal internal stress, high optical clarity | High |

| Temperature Control | ± 0.5 °C | Visible growth striations, inclusions | Moderate to Low |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Quadrupole Resonance (NQR) Spectroscopy of Bromine Isotopes

NQR spectroscopy is particularly sensitive to the electric field gradient (EFG) at the nucleus, making it an ideal method for studying the subtle electronic and structural changes around the 79Br nucleus in ammonium (B1175870) bromide.

The detection of a 79Br NQR signal in ammonium bromide is a direct indication of a non-cubic symmetry around the bromide ion. In a purely ionic, spherically symmetric bromide ion, the EFG would be zero, and no NQR signal would be observed. oup.com The presence of a finite EFG, and thus a measurable NQR frequency, arises from the surrounding crystal lattice and, more significantly, from interactions such as hydrogen bonding and any covalent character in the bonds. oup.comrsc.org

The 79Br NQR frequency provides a quantitative measure of the EFG at the bromine nucleus. In substituted anilinium bromides, a high 79Br NQR frequency of 17.780 MHz at 77 K has been interpreted as evidence for significant N-H···Br hydrogen bonding. iaea.org This is because the hydrogen bond distorts the electronic environment of the bromide ion, creating a substantial EFG. oup.comiaea.org The strength of this interaction can be correlated with the NQR frequency; a shorter and stronger hydrogen bond leads to a larger EFG and a higher frequency. rsc.orgnih.gov For instance, in a series of supramolecular assemblies, a clear trend is observed where a shorter Br···N distance in a C–Br···N halogen bond corresponds to a higher 79Br NQR frequency. nih.gov This sensitivity allows NQR to distinguish between crystallographically inequivalent bromine sites within the same structure, which may not be resolvable by other techniques like 13C or 15N solid-state NMR. rsc.orgnih.gov

Interactive Table: 79Br NQR Frequencies in Various Bromide Compounds

| Compound | Temperature (K) | 79Br NQR Frequency (MHz) |

| Anilinium Bromide (C₆H₅NH₃Br) | 77 | 17.780 |

| tert-Butylammonium (B1230491) Bromide | 113 | 9.056 |

| tert-Butylammonium Bromide | 293 | 10.040 |

| 1,3-diamino-2,2-dimethylpropane dihydrobromide | 273 | 14.303 |

| 1,3-diamino-2,2-dimethylpropane dihydrobromide | 273 | 12.884 |

The 79Br NQR frequency in ammonium bromide systems exhibits a characteristic dependence on temperature. Generally, as the temperature increases, the frequency decreases. This is primarily attributed to the increased amplitude of lattice vibrations, which averages the EFG at the bromine nucleus, a phenomenon described by the Bayer theory. nii.ac.jp However, deviations from this typical behavior can provide insights into specific dynamic processes and phase transitions. nii.ac.jp

For example, in tert-butylammonium bromide, the 79Br NQR frequency anomalously increases from 9.056 MHz at 113 K to 10.040 MHz at 293 K. researchgate.net In many other ammonium bromide derivatives, the temperature dependence follows a more conventional pattern, showing a smooth decrease with increasing temperature, which can be fitted to a Bayer-type function or a polynomial expression. oup.comnii.ac.jp The study of this temperature dependence is crucial for identifying phase transitions, as abrupt changes or discontinuities in the NQR frequency versus temperature plot are indicative of a change in the crystal structure or molecular dynamics. oup.com

NQR spectroscopy is a highly sensitive probe for hydrogen bonding involving bromine. The formation of an N-H···Br hydrogen bond significantly perturbs the electronic environment of the bromide ion, leading to a measurable NQR signal. oup.com The frequency of this signal is directly related to the strength of the hydrogen bond; stronger bonds result in higher NQR frequencies. nii.ac.jp This correlation has been observed in various ammonium bromide salts, where the 81Br NQR frequencies (which are related to 79Br frequencies by the ratio of their quadrupole moments) show a strong correlation with the pKb values of the parent amines, indicating that the strength of the N-H···Br bond is a key factor. nii.ac.jp

Furthermore, NQR can provide insights into proton transfer dynamics. In the extreme case of complete proton transfer from an acid to a base in the solid state, a symmetric Br- ion would be formed, resulting in a zero EFG and the disappearance of the NQR signal. nii.ac.jp Therefore, the observed NQR frequency can be considered a measure of the degree of proton transfer. nii.ac.jp Isotope effects, such as the large shift in the 79Br NQR frequency upon deuteration of the ammonium group in anilinium bromide (a shift of approximately 400 kHz at 77 K), provide strong evidence for the role of hydrogen bonding and can be used to study the potential energy surface of the proton in the hydrogen bond. iaea.org While direct observation of proton transfer dynamics via NQR relaxation is more established for 35Cl NQR, the principles are applicable to 79Br systems, suggesting that temperature-dependent relaxation studies could reveal information about dynamic proton exchange. nii.ac.jp

The sensitivity of the 79Br NQR frequency to the local crystal structure makes it an excellent tool for investigating structural phase transitions. oup.com As the crystal structure changes during a phase transition, the EFG at the bromine nucleus is altered, leading to a distinct change in the NQR frequency. oup.com

In anilinium bromide, an order-disorder phase transition has been identified near room temperature using 79Br NQR. oup.comiaea.org The transition temperatures were determined to be 296.9 K for C₆H₅NH₃⁺Br⁻, 291.5 K for C₆H₅ND₃⁺Br⁻, and 297.6 K for C₆D₅NH₃⁺Br⁻. iaea.org Below the transition temperature, in the ordered low-temperature phase, the 79Br NQR frequency is related to the order parameter of the transition. oup.comiaea.org In the high-temperature, disordered phase, the nature of the disorder (static vs. dynamic) can be inferred from the NQR spectrum. A single, unbroadened NQR line in the high-temperature phase of anilinium bromide suggests a dynamic disorder, such as rapid reorientation of the -NH₃⁺ group, rather than a static distribution of orientations. oup.com The absence of a phase transition in tert-butylammonium bromide within the studied temperature range was also confirmed by the continuous, albeit anomalous, temperature dependence of its 79Br NQR frequency. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NQR directly probes the quadrupolar interaction, NMR spectroscopy provides complementary information on molecular dynamics and disorder in ammonium bromide systems.

Solid-state NMR is a powerful technique for investigating molecular motion and orientational disorder in ammonium compounds. ethz.chresearchgate.net By analyzing NMR observables such as spin-lattice relaxation times (T₁) and second moments (M₂), different types of molecular motions, including reorientations of the ammonium ion and conformational changes in the alkyl chains of substituted ammonium cations, can be identified and characterized. oup.comiisc.ac.in

In butylammonium (B8472290) bromide, three distinct crystalline phases have been identified through differential thermal analysis, with transitions at 200 K and 249 K. oup.com Solid-state ¹H NMR studies revealed that in the low-temperature phase, the CH₃ groups undergo C₃ reorientation with a relatively low activation energy of 11.0 kJ/mol. oup.com The intermediate phase is characterized by the onset of C₃ reorientation of the NH₃⁺ groups (activation energy of 23 kJ/mol) and 180° flips of the butylammonium chains (activation energy of 14 kJ/mol). oup.com The high-temperature phase exhibits conformational melting of the cation chains. oup.com

The presence of orientational disorder, where the ammonium ions can adopt multiple orientations, is a common feature in the higher temperature phases of ammonium salts. researchgate.net This disorder is often dynamic, involving rapid reorientational jumps of the NH₄⁺ ion. researchgate.net Solid-state NMR can distinguish between different models of motion, such as jumps around two-fold or three-fold axes. researchgate.net For instance, in the high-temperature phase of ND₄I, neutron diffraction data combined with modeling suggests reorientational jumps of the N-D bonds, while 90° jumps have a low probability. researchgate.net In ammonium bromide itself, the lambda transition at 234.5 K is associated with an order-disorder transition of the NH₄⁺ ions. researchgate.net The motion of the ammonium ion in its different phases has been extensively studied, revealing complex dynamic behavior that is crucial for understanding the macroscopic properties of the material. researchgate.netchemrxiv.org

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) spectroscopy is a fundamental technique for probing the vibrational modes of the ammonium ion (NH₄⁺) and the lattice dynamics in ammonium bromide. numberanalytics.com The NH₄⁺ ion possesses four fundamental vibrational modes, though not all are IR-active under perfect tetrahedral (Td) symmetry. mdpi.com However, interactions within the crystal lattice lower the symmetry and can cause modes to become active or split. The primary IR-active fundamentals are the ν₃ asymmetric stretch and the ν₄ out-of-plane bend. mdpi.com

Detailed IR absorption studies on thin solid layers of ammonium bromide at various temperatures have helped to interpret its crystal structure and dynamics. optica.org For instance, the absorption band around 1400 cm⁻¹ is assigned to the ν₄ fundamental. optica.org The splitting of this band at low temperatures into components (e.g., at 1397 cm⁻¹ and 1424 cm⁻¹) is evidence for a crystal symmetry lower than Td. optica.org Furthermore, combination bands, which arise from the simultaneous excitation of two or more vibrational modes, provide further structural information. Absorptions observed around 2022 cm⁻¹ and 1710 cm⁻¹ are attributed to the combination bands ν₂+ν₆ and ν₄+ν₆, respectively, where ν₆ is the torsional oscillation of the ammonium ion. optica.org

Table 1: Key Infrared Vibrational Modes of the Ammonium Ion in Ammonium Bromide This table presents a summary of fundamental and combination vibrational modes for the NH₄⁺ ion in ammonium bromide as identified through infrared spectroscopy.

| Vibrational Mode | Assignment | Approximate Wavenumber (cm⁻¹) | Citation |

|---|---|---|---|

| ν₃ | Asymmetric Stretch | ~3125 | mdpi.com |

| ν₄ | Out-of-plane Bend | ~1400 | mdpi.comoptica.org |

| ν₂+ν₆ | Combination Band | 2022 | optica.org |

| ν₄+ν₆ | Combination Band | 1710 | optica.org |

| 2ν₄ | Overtone | ~2800 | mdpi.com |

Raman spectroscopy is highly effective for studying the reorientational dynamics of the NH₄⁺ ion and the phase transitions in ammonium bromide. aip.org The Raman spectra are typically categorized into the low-frequency lattice spectrum and the internal modes of the NH₄⁺ group. aip.org At ambient conditions, a distinct peak around 57 cm⁻¹ is observed, corresponding to a zone-edge transverse acoustic (TA) phonon, which is characteristic of the disordered cubic phase II. aip.org

Pressure and temperature-dependent Raman studies have been instrumental in mapping the phase diagram of NH₄Br. aip.orgaip.org A transition from the disordered phase II to the ordered phase IV is marked by a significant narrowing of both lattice and internal modes. aip.org Further compression induces additional transitions. The analysis of Grüneisen parameters (γ), which describe the effect of volume change on vibrational frequency, reveals the degree of anharmonicity in the crystal. aip.orgdntb.gov.ua For example, in the disordered phase II of NH₄Br, the Grüneisen constant for the librational mode (γ₆) is 0.72, while it is 0.46 in the high-pressure phase V, indicating changes in the potential experienced by the ammonium ion. aip.orgdntb.gov.ua These studies provide direct evidence of strong proton-halogen coupling effects. aip.org

Table 2: High-Pressure Phase Transitions in NH₄Br Observed by Raman Spectroscopy This table summarizes the sequence of phase transitions in ammonium bromide at room temperature as pressure increases, identified through changes in Raman spectra.

| Transition | Transition Pressure (GPa) | Key Spectral Change | Citation |

|---|---|---|---|

| Phase II → Phase IV | ~1.7 - 2.3 | Narrowing of lattice and internal modes | aip.orgsci-hub.se |

| Phase IV → Phase V | ~6.5 - 7.2 | Splitting of lattice and bending modes | aip.orgsci-hub.se |

| Phase V → Phase VI | ~57.8 | Multiple mode splitting | aip.orgnih.gov |

High-pressure infrared spectroscopy provides unique insights into the behavior of hydrogen bonds and inter-ionic repulsions in the ammonium bromide lattice under extreme compression. When NH₄Br is subjected to pressures up to 55 GPa, the internal vibrational modes of the ammonium ion exhibit small, non-linear shifts, which can even change direction with increasing pressure. researchgate.net

A notable example is the ν₃ asymmetric stretching band, located near 3145 cm⁻¹ at ambient pressure. researchgate.net This band initially shifts to a lower frequency as pressure increases to about 5 GPa, a behavior typically associated with the strengthening of hydrogen bonds. researchgate.net However, between 5 GPa and 20 GPa, its frequency remains nearly constant, and at pressures above 20 GPa, it begins to shift to higher frequencies. researchgate.net This reversal suggests that at very high pressures, the compressive effect on the N-H bond length, driven by inter-ammonium hydrogen-hydrogen repulsion, starts to dominate over the N-H···Br hydrogen bonding interaction. researchgate.net This complex behavior highlights that a simple hydrogen bonding model is insufficient to describe the system under significant compression; effects like changes in bond angles and H-H repulsion become primary factors governing the vibrational frequencies. researchgate.net

X-ray and Neutron Diffraction Analysis

X-ray and neutron diffraction are the definitive methods for determining the crystal structure of ammonium bromide, including its various polymorphs and the precise location of atoms within the unit cell. researchgate.netacs.org Neutron diffraction studies have been particularly crucial for locating the deuterium (B1214612) atoms in ND₄Br, revealing details about the orientation of the ammonium ions in different phases. researchgate.netacs.org

Ammonium bromide exhibits several temperature- and pressure-induced phase transitions. aip.orgcambridge.org At ambient conditions, it adopts the disordered CsCl-type structure (Phase II, space group Pm-3m). researchgate.net At low temperatures (below 234 K), it transitions to a tetragonal phase (Phase III, P4/nmm), and under pressure at room temperature, it transforms to an ordered cubic structure (Phase IV, P-43m). aip.org High-pressure X-ray diffraction studies have confirmed the phase sequence II → IV → V and have proposed a new high-pressure phase (VI) with P2₁/m symmetry above 57.8 GPa. aip.orgnih.gov Single-crystal XRD analysis has been used to confirm lattice parameters for crystals grown under specific conditions, with one study reporting a monoclinic system for a crystal grown from a methanol (B129727) solution. sphinxsai.com

Table 3: Crystallographic Data for Various Phases of Ammonium Bromide (NH₄Br) This table compiles structural information for different phases of ammonium bromide from diffraction studies. Note that lattice parameters can vary with temperature and pressure.

| Phase | Crystal System | Space Group | Lattice Parameters (Å) | Citation |

|---|---|---|---|---|

| II (Room Temp) | Cubic | Pm-3m | a = 4.059 | researchgate.net |

| III (< -38°C) | Tetragonal | P4/nmm | a = 5.816, c = 4.151 | researchgate.net |

| IV (> 2.3 GPa) | Cubic | P-43m | a = 4.008 (at 2.7 GPa) | aip.org |

| V (> 7.2 GPa) | Tetragonal | P4/nmm | a = 5.594, c = 3.966 (at 7.2 GPa) | aip.org |

| VI (> 57.8 GPa) | Monoclinic | P2₁/m | a=3.861, b=3.916, c=3.869, β=91.4° | aip.org |

| Grown Crystal* | Monoclinic | P2₁/c | a=15.886, b=7.489, c=17.101, β=117.45° | sphinxsai.com |

\Note: Data for the "Grown Crystal" pertains to a specific sample grown by the solution method and may not represent a thermodynamically stable bulk phase.*

Compound Index

Neutron Diffraction for Hydrogen Atom Localization and Rotational Motion of Ammonium Ion

Neutron diffraction is a powerful technique for localizing hydrogen atoms and studying the rotational dynamics of the ammonium ion (NH₄⁺) within the ammonium bromide crystal lattice. osti.gov

Quasielastic incoherent neutron scattering studies on polycrystalline ammonium bromide between 297 and 409 K have provided detailed insights into the rotational motion of the NH₄⁺ ion. aip.orgcapes.gov.br These investigations revealed that the rotational jump rate of the ion follows an Arrhenius law, indicating a thermally activated process. aip.orgcapes.gov.br The activation energy for this C₄-rotational jump was determined to be 13.49 ± 0.13 kJ/mole. aip.orgcapes.gov.br The N-H bond length was experimentally determined to be 1.028 ± 0.005 Å. aip.orgcapes.gov.br

Further studies on single crystals of ammonium bromide at 373°K using quasielastic neutron scattering have conclusively shown that the reorientations of the ammonium ion are dominated by 90° jumps around the C₂ axes. aip.org The average time between these jumps was found to be 3.2 ± 0.4 picoseconds. aip.org These single-crystal measurements underscore their importance in understanding the dynamic orientational disorder in solids. aip.org The inelastic part of the neutron spectra also identified a torsional vibration peak at 305 cm⁻¹, which is in good agreement with previous findings. aip.org Neutron scattering has also been instrumental in examining the influence of the crystalline environment on the rotational motion of NH₄⁺ ions, including librational modes, tunneling states, and reorientational dynamics. iaea.org In its disordered CsCl phase, the ammonium ions are randomly distributed in two orientations. researchgate.net

Table 1: Key Findings from Neutron Diffraction Studies of Ammonium Bromide

| Parameter | Value | Technique | Temperature (K) | Source(s) |

| N-H Bond Length | 1.028 ± 0.005 Å | Quasielastic Incoherent Neutron Scattering | 297 - 409 | aip.orgcapes.gov.br |

| Activation Energy (Eₐ) for C₄ Rotation | 13.49 ± 0.13 kJ/mole | Quasielastic Incoherent Neutron Scattering | 297 - 409 | aip.orgcapes.gov.br |

| Average Time Between 90° Jumps (C₂ axes) | 3.2 ± 0.4 psec | Quasielastic Neutron Scattering | 373 | aip.org |

| Torsional Vibration Peak | 305 cm⁻¹ | Quasielastic Neutron Scattering | 373 | aip.org |

Powder X-ray Diffraction for Crystalline Phases and Polymer-Salt Complexation

Powder X-ray diffraction (PXRD) is a fundamental technique for characterizing the crystalline phases of ammonium bromide and studying its interaction with polymers to form complexes.

PXRD studies have been crucial in identifying the various crystalline phases of ammonium bromide under different conditions of temperature and pressure. researchgate.netscispace.com For instance, the crystal structure of L-threonine doped ammonium bromide was determined to be orthorhombic using PXRD. ias.ac.in The lattice parameters were found to be a = 13.611 Å, b = 7.738 Å, and c = 5.144 Å. ias.ac.in The sharpness of the diffraction peaks indicates good crystallinity. ias.ac.in

The technique is also extensively used to study the formation of polymer-salt complexes. When ammonium bromide is incorporated into a polymer matrix, such as methylcellulose (B11928114) or polyvinyl alcohol (PVA), PXRD patterns can confirm the complex formation and assess the changes in the polymer's crystallinity. researchgate.netijsrst.com A decrease in the intensity of diffraction peaks corresponding to the crystalline phase of the polymer and the appearance of a broad amorphous halo suggest that the salt has been dissolved within the polymer matrix, leading to a more amorphous structure. researchgate.netresearchgate.netmdpi.com This increase in the amorphous phase is often correlated with an increase in ionic conductivity, as ion transport is more favorable in the amorphous regions of the polymer. researchgate.netresearchgate.netmdpi.com For example, in PVA-ammonium bromide electrolytes, XRD analysis revealed the complex formation between the polymer and the salt. ijsrst.com Similarly, in methylcellulose-based biopolymer electrolytes, the addition of ammonium bromide led to changes in the XRD pattern, indicating complexation. researchgate.net

Table 2: PXRD Data for L-Threonine Doped Ammonium Bromide

| Crystal System | Lattice Parameters | Source(s) |

| Orthorhombic | a = 13.611 Å, b = 7.738 Å, c = 5.144 Å | ias.ac.in |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive method for probing paramagnetic centers and their local environment within the ammonium bromide crystal lattice.

EPR studies are typically performed on ammonium bromide crystals doped with paramagnetic ions, such as Cu²⁺ or Mn²⁺, which act as probes of the crystal structure. researchgate.netijsr.netias.ac.in

When doped with Cu²⁺ ions, the EPR spectra of ammonium bromide reveal the formation of paramagnetic centers like [CuBr₄(NH₃)₂]²⁻. researchgate.net The analysis of the EPR spectra at different temperatures and crystal orientations provides detailed information about the symmetry of the paramagnetic center and the spin Hamiltonian parameters (g and A tensors). researchgate.netresearchgate.net For instance, in Cu²⁺-doped ammonium bromide, the Cu²⁺ ions can occupy interstitial sites with a square planar coordination of four bromide ions, leading to the observation of bromine superhyperfine structure in the EPR spectrum. ias.ac.in

In studies of Mn²⁺-doped ammonium bromide single crystals, the EPR spectra show a complex pattern of fine and hyperfine structures. ijsr.net This complexity arises from the interaction of the Mn²⁺ ion's electron spin with the crystal's electric field and the nuclear spin of the manganese atom. ijsr.net The analysis of these spectra allows for the determination of the zero-field splitting (ZFS) parameter, which is highly sensitive to the local environment of the Mn²⁺ ion. ijsr.net

Table 3: EPR Spin Hamiltonian Parameters for Paramagnetic Centers in Ammonium Bromide

| Dopant Ion | Paramagnetic Center | Symmetry | Key Findings | Source(s) |

| Cu²⁺ | [CuBr₄(NH₃)₂]²⁻ | Tetragonal/Orthorhombic | Coexistence of symmetries at certain temperatures. | researchgate.net |

| Cu²⁺ | Interstitial Cu²⁺ | Tetragonal | Bromine superhyperfine structure observed. | ias.ac.in |

| Mn²⁺ | Substitutional Mn²⁺ | Cubic | Large zero-field splitting observed. | ijsr.net |

The EPR spectra of paramagnetic probes in ammonium bromide are highly sensitive to structural reorganizations and phase transitions within the crystal. researchgate.net

As the temperature of a Cu²⁺-doped ammonium bromide crystal is varied, the EPR spectrum of the [CuBr₄(NH₃)₂]²⁻ center shows distinct changes that correspond to the known phase transitions of ammonium bromide. researchgate.net For example, a study showed that the paramagnetic center exhibited tetragonal symmetry at room temperature and below 78 K, while a coexistence of tetragonal and orthorhombic symmetries was observed between 78 K and 235 K. researchgate.net This demonstrates the ability of the paramagnetic probe to reflect the changes in the crystal lattice symmetry during a phase transition.

Low-temperature studies of Cu²⁺-doped ammonium bromide have indicated that after a phase transformation, some Cu²⁺ ions at interstitial sites can readjust into the lattice sites. ias.ac.in The EPR spectra of other doped crystals, while not ammonium bromide itself, also illustrate the utility of EPR in studying phase transitions, showing changes in spectral features like line splitting and intensity ratios that correlate with structural changes. researchgate.netiaea.org

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of ammonium (B1175870) bromide from a theoretical perspective. These methods are used to predict its electronic structure, spectroscopic parameters, and thermodynamic stability.

The electronic structure of systems related to ammonium bromide has been explored using high-level ab initio methods. For instance, the ammonia-hydrogen bromide (NH₃···HBr) complex, a precursor to the ionic ammonium bromide salt, has been studied to understand the transition from a hydrogen-bonded structure to the proton-transferred ionic form (NH₄⁺Br⁻). jh.edunih.govanu.edu.au

Ab initio calculations at the coupled cluster level have been employed to investigate the anionic heterodimers of ammonia-hydrogen bromide, (NH₄⁺Br⁻)⁻. jh.edunih.gov These studies predict that while the neutral NH₃···HBr complex is a linear, hydrogen-bonded species, the anionic dimer exists as a proton-transferred entity. jh.edunih.gov The electronic structure is significantly influenced by electron correlation effects, making methods like coupled cluster theory essential for accurate descriptions. jh.edunih.gov

While specific DFT studies on the simple ammonium bromide molecule are not extensively documented in the literature, DFT methods like B3LYP have been applied to more complex systems containing ammonium bromide functionalities, such as cyclic quaternary ammonium bromides. nih.govresearchgate.net These studies calculate geometric parameters, energies, and dipole moments, providing insight into the electronic environment of the ammonium and bromide ions within larger molecular frameworks. nih.govresearchgate.net

Theoretical methods are crucial for predicting spectroscopic parameters, which can then be compared with experimental data. For the ammonia-hydrogen bromide complex, ab initio calculations have been used to explore the potential energy surface and to compute vibrational frequencies. anu.edu.auacs.org These studies have highlighted the strong anharmonicity and coupling between the dimer stretching and proton stretching modes. anu.edu.au The calculated anharmonic proton stretching frequencies show better agreement with experimental data compared to harmonic frequencies. anu.edu.au

For the anionic (NH₄⁺Br⁻)⁻ complex, the theoretically predicted vertical detachment energy (VDE), which is the energy required to remove an electron from the anion without changing its geometry, is in excellent agreement with experimental values from anion photoelectron spectroscopy. jh.edunih.gov This agreement validates the accuracy of the computational methods used.

| Parameter | Theoretical Value (eV) | Experimental Value (eV) | Method |

| Vertical Detachment Energy (VDE) of (NH₄⁺Br⁻)⁻ | 0.67 | 0.65 | Coupled Cluster |

This table presents the theoretically predicted and experimentally measured vertical detachment energy for the anionic ammonium bromide complex, demonstrating the predictive power of ab initio calculations. jh.edunih.gov

Hydrogen bonding is a key interaction in the formation and structure of ammonium bromide. Computational studies on the NH₃···HBr complex reveal the nature of the hydrogen bond, which is described as being on the verge of proton transfer even in the gas phase. jh.edunih.govanu.edu.au The environment can significantly influence the degree of proton transfer. jh.edunih.gov

Ab initio calculations have shown that while the isolated neutral complex is likely hydrogen-bonded, the anionic complex favors a proton-transferred configuration. jh.edunih.gov DFT studies on the interaction of the ammonium ion (NH₄⁺) with other molecules, such as aromatic nitrogen heterocycles, further elucidate the nature of the interactions involving the ammonium group. rsc.org These studies analyze the competition between cation-π interactions and hydrogen bonding, finding that the formation of hydrogen bond complexes is thermodynamically favorable. rsc.org

Thermochemical data for ammonium bromide have been established with high accuracy using a combination of experimental results and ab initio computations. anl.govanl.gov The Active Thermochemical Tables (ATcT) approach, which relies on a network of thermochemical reactions, incorporates data from high-level theoretical calculations to produce reliable enthalpy of formation values. anl.govanl.gov

For the NH₃···HBr complex, dissociation energies have been calculated by subtracting the energy of the complex at its optimized geometry from the sum of the energies of the separated ammonia (B1221849) and hydrogen bromide fragments. jh.edunih.gov These calculations include corrections for basis set superposition error (BSSE) and vibrational zero-point energy to ensure accuracy. jh.edunih.gov Such calculations are fundamental to understanding the stability of the complex and the thermodynamics of its formation.

Molecular Dynamics and Monte Carlo Simulations

While quantum chemical calculations examine static molecular properties, molecular dynamics (MD) and Monte Carlo (MC) simulations are used to study the dynamic behavior of systems over time.

There is a lack of published molecular dynamics or Monte Carlo simulation studies specifically focused on the adsorption or interfacial behavior of simple ammonium bromide (NH₄Br). However, simulations have been conducted on more complex, related systems.

For example, atomistic MD simulations using polarizable force fields have been performed on aqueous solutions of tetra-alkyl ammonium bromides. researchgate.net These simulations investigate structural and dynamical properties, such as the arrangement of water molecules around the cations and the interactions between the ions. researchgate.net Other MD studies have explored the effect of dodecyl trimethyl ammonium bromide on the migration of water molecules in the pores of lignite, showing that the surfactant can hinder water movement by compressing the available space and through the formation of hydrogen bonds. nih.gov The self-assembly of surfactants like n-decyltrimethylammonium bromide into micelles has also been studied using MD simulations, revealing the stages of aggregation and the structure of the resulting micelles. nih.gov

Modeling of Molecular Motion and Orientational Dynamics

The molecular motion in solid ammonium bromide is dominated by the reorientational dynamics of the ammonium (NH₄⁺) cation within the crystal lattice. Computational models, in conjunction with experimental techniques like quasi-elastic neutron scattering (QENS), have been instrumental in elucidating the nature of these movements.

Theoretical models often describe the rotational motion of the ammonium ion in terms of instantaneous jumps between equivalent orientations. For the disordered CsCl-type phase of ammonium bromide, it has been established that the reorientations are predominantly characterized by 90° jumps around the C₂ axes of the NH₄⁺ tetrahedron.

A comprehensive study utilizing QENS on a single crystal of NH₄Br at 373 K provided conclusive evidence for this C₂ jump model. The experimental results were fitted to various models, with the 90° jump model showing the best agreement. This study determined an average time between jumps (τ) of 3.2 ± 0.4 picoseconds at this temperature.

Further investigations on polycrystalline NH₄Br across a temperature range of 297 K to 409 K also supported a C₄-rotational jump model. The rotational jump rate was found to follow an Arrhenius relationship, indicating a thermally activated process. The activation energy for this rotational motion was determined to be 13.49 ± 0.13 kJ/mol. This value represents the energy barrier that the ammonium ion must overcome to reorient itself within the crystal lattice.

The following interactive table summarizes key parameters obtained from the modeling of molecular motion in ammonium bromide.

| Parameter | Value | Temperature | Method |

| Dominant Reorientation Model | 90° jumps around C₂ axes | 373 K | QENS (Single Crystal) |

| Average Time Between Jumps (τ) | 3.2 ± 0.4 ps | 373 K | QENS (Single Crystal) |

| Rotational Jump Rate (1/τC4) | Follows Arrhenius Law | 297 - 409 K | QENS (Polycrystalline) |

| Activation Energy (Eₐ) | 13.49 ± 0.13 kJ/mol | 297 - 409 K | QENS (Polycrystalline) |

These theoretical and computational findings provide a detailed picture of the dynamic orientational disorder of the ammonium ion in the ammonium bromide lattice.

Lattice Dynamics and Phonon State Analysis

Lattice dynamics studies focus on the collective vibrations of atoms in a crystal, which are quantized as phonons. The analysis of phonon states is crucial for understanding the thermodynamic properties and structural stability of a material.

The characterization of phonon states in ammonium bromide has been approached through both theoretical calculations and experimental spectroscopic methods such as Raman and infrared spectroscopy. Theoretical models, like the extended three-body force shell model (ETSM), have been employed to predict the lattice dynamics of orientationally disordered ammonium halides. These models incorporate the coupling between the translational modes of the ions and the orientational motion of the ammonium molecules (translation-rotation coupling).

Computations using the ETSM have been used to calculate the phonon frequencies of NH₄Br in different symmetry directions of the crystal. These calculations predict a softening of the acoustic branches in certain directions as a result of the translation-rotation coupling, which is a characteristic feature of orientationally disordered materials.

Experimentally, laser-excited Raman spectroscopy has been used to identify and assign several lattice vibrations of translatory origin in the tetragonal phase of NH₄Br. Furthermore, the energy associated with the torsional transition of the ammonium ion was determined to be 331 cm⁻¹. From this, the barrier restricting the rotation of the ammonium ion was calculated to be approximately 4.0 ± 0.1 kcal/mol, assuming a harmonic potential.

The table below presents a summary of key findings related to the characterization of phonon states in ammonium bromide.

| Finding | Value/Observation | Method |

| Theoretical Model | Extended Three-Body Force Shell Model (ETSM) | Computational |

| Key Feature | Softening of acoustic branches due to translation-rotation coupling | Theoretical Prediction |

| Torsional Transition Energy | 331 cm⁻¹ | Raman Spectroscopy |

| Rotational Barrier | 4.0 ± 0.1 kcal/mol | Raman Spectroscopy |

Clathrate hydrates are crystalline water-based solids in which a framework of water molecules entraps guest molecules. While extensive research exists on the theoretical prediction of thermal expansion in clathrate hydrates formed with tetra-alkyl ammonium bromides, similar studies specifically for clathrate hydrates of simple ammonium bromide (NH₄Br) are not found in the reviewed scientific literature.

Theoretical investigations into the thermal expansion of tetra-n-butylammonium bromide (TBAB) ionic clathrate hydrate (B1144303) have been conducted using methods such as lattice dynamics and statistical-thermodynamic theory. These studies involve calculating the phonon state densities to confirm dynamic stability and then constructing free energy curves at various temperatures and unit cell volumes to determine the thermal expansion. For TBAB clathrate hydrate, a nearly linear thermal expansion has been predicted in the temperature range of 230 K to 283 K.

However, due to the lack of specific theoretical models and computational data for ammonium bromide clathrate hydrates, a theoretical prediction of their thermal expansion cannot be provided at this time. Further research in this specific area is required to elucidate these properties.

Advanced Material Science and Engineering Applications Non Clinical Focus

Polymer and Biopolymer Electrolytes

The development of solid-state electrolytes is a critical area of research for next-generation energy storage devices. Ammonium (B1175870) bromide serves as an effective ionic dopant in various polymer and biopolymer matrices, creating solid-state ionic conductors with promising characteristics.

Development of Solid-State Ionic Conductors Utilizing Ammonium Bromide

Solid polymer electrolytes (SPEs) and biopolymer electrolytes (BPEs) are being developed by incorporating ammonium bromide into various host polymers using techniques like the solution-casting method. scientific.netnih.gov The goal is to create materials that are environmentally friendly, cost-effective, and possess good mechanical and electrical properties. scientific.net

Researchers have successfully developed BPEs using natural polymers such as dextran (B179266), methylcellulose (B11928114) (MC), carboxymethyl cellulose (B213188) (CMC), and chitosan, with ammonium bromide (NH4Br) acting as the ionic source. scientific.netias.ac.inresearchgate.net For instance, biopolymer electrolytes composed of dextran and NH4Br have been prepared, demonstrating the viability of this system for electrochemical applications. ias.ac.in Similarly, methylcellulose-based BPEs have been created by incorporating NH4Br, resulting in flexible, standalone films. scientific.net Blends of biopolymers, such as carboxymethyl cellulose and chitosan, have also been used as hosts for NH4Br to produce green polymer electrolytes. umt.edu.my

In addition to biopolymers, synthetic polymers like polyvinyl butyral (PVB) and polyacrylonitrile (B21495) (PAN) have been complexed with ammonium bromide to form solid polymer electrolyte films. tandfonline.comresearchgate.net These systems are investigated for their potential use in electrochemical devices like batteries. tandfonline.comresearchgate.net The addition of ammonium bromide to these polymer matrices introduces mobile H+ ions, which are crucial for ionic conduction. umt.edu.mytandfonline.com

Investigations into Ionic Conductivity and Charge Transport Mechanisms

A key focus of research is understanding and optimizing the ionic conductivity of these polymer-ammonium bromide complexes. The ionic conductivity is highly dependent on the concentration of the dissolved salt. Studies have consistently shown that the conductivity increases with the addition of ammonium bromide up to an optimal concentration, after which it tends to decrease. This phenomenon is attributed to ion association and aggregation at higher salt contents, which reduces the number of mobile charge carriers and their mobility. nih.govias.ac.in

For example, in dextran-NH4Br systems, the highest ionic conductivity of (1.67 ± 0.36) × 10⁻⁶ S cm⁻¹ was achieved with a 20 wt% concentration of NH4Br. ias.ac.in Similarly, methylcellulose-based electrolytes reached a maximum conductivity of 3.25×10⁻⁴ µScm⁻¹ at 20 wt.% of NH4Br. scientific.net In a dextran-hydroxyethyl cellulose blend, the conductivity was optimized at (1.47 ± 0.12) × 10⁻⁴ S cm⁻¹ with 20 wt% NH4Br. nih.gov Carboxymethyl cellulose (CMC) doped with 25 wt. % NH4Br exhibited a high room temperature conductivity of 1.12x10⁻⁴ Scm⁻¹. researchgate.net

The primary charge carriers in these systems are confirmed to be ions, as indicated by transference number analysis. ias.ac.inumt.edu.my For instance, in dextran-NH4Br BPEs, the ion transference number (tion) was found to be 0.92, confirming that ions are the main charge carriers. ias.ac.in The conduction mechanism is often described by models such as the Grotthus mechanism, where H+ ions hop between coordinating sites on the polymer host. tandfonline.com The temperature dependence of conductivity in these systems typically follows the Arrhenius model, indicating that the ionic transport is a thermally activated process. scientific.netnih.govresearchgate.net The activation energy (Ea) required for ion transport generally decreases as the ionic conductivity increases. scientific.netnih.gov

Ionic Conductivity of Ammonium Bromide-Based Polymer Electrolytes

| Polymer Host | Optimal NH4Br Concentration (wt%) | Highest Ionic Conductivity (S cm⁻¹) | Reference |

|---|---|---|---|

| Dextran | 20 | 1.67 × 10⁻⁶ | ias.ac.in |

| Methylcellulose (MC) | 20 | 3.25 × 10⁻⁸ | scientific.net |

| Dextran-Hydroxyethyl Cellulose (HEC) Blend | 20 | 1.47 × 10⁻⁴ | nih.gov |

| Carboxymethyl Cellulose (CMC) | 25 | 1.12 × 10⁻⁴ | researchgate.net |

| Chitosan | 30 | 4.38 × 10⁻⁷ | iaea.org |

| Polyacrylonitrile (PAN) | 30 mol% | 2.5 × 10⁻³ | researchgate.net |

Polymer-Salt Complexation and Dielectric Behavior Studies

The interaction between the ammonium bromide salt and the polymer host is fundamental to the formation and performance of the electrolyte. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy are used to confirm the complexation between the polymer and the salt. scientific.netias.ac.intandfonline.com Shifts in the characteristic vibrational bands of the polymer's functional groups (e.g., hydroxyl, ether, and amine groups) upon the addition of NH4Br provide evidence of these interactions. ias.ac.iniaea.org X-ray diffraction (XRD) studies are also employed to analyze the structural changes, typically showing that an increase in the amorphous nature of the polymer upon salt addition corresponds to higher ionic conductivity, as ion transport occurs more readily in amorphous regions. scientific.netmdpi.com

The dielectric properties of these materials are studied to understand the charge storage and transport mechanisms. researchgate.net Dielectric constant (ε') and dielectric loss (ε''), which relate to the stored charge and the dissipation of energy, respectively, are analyzed as a function of frequency. researchgate.netum.edu.my Typically, at low frequencies, both the dielectric constant and loss are high due to the effects of electrode polarization and space charge accumulation. um.edu.mythescipub.com The behavior observed in these polymer electrolytes is often of a non-Debye type, indicating complex relaxation processes. researchgate.netthescipub.com These dielectric studies provide valuable insights into the polarization effects and the conductive nature of the polymer-salt complexes. um.edu.my

Non-Linear Optical (NLO) Materials

Ammonium bromide is also a component in the synthesis of materials with significant non-linear optical (NLO) properties. These materials are crucial for applications in photonics and optoelectronics, including optical switching and optical limiting. sphinxsai.com

Design and Synthesis of Ammonium Bromide-Based NLO Crystals

Single crystals of pure ammonium bromide and its derivatives are grown for NLO applications, often using the slow evaporation solution growth technique. sphinxsai.comresearchgate.net For instance, transparent single crystals of ammonium bromide have been successfully grown from a methanol (B129727) solvent. sphinxsai.com

Furthermore, semi-organic NLO materials are created by combining ammonium bromide with organic molecules like amino acids. A notable example is L-threonine ammonium bromide (LTAB), which has been synthesized and grown into single crystals. researchgate.netqu.edu.qa114.55.40ias.ac.inias.ac.inqu.edu.qa The incorporation of the amino acid L-threonine is intended to leverage its chiral and zwitterionic properties to enhance the NLO characteristics of the resulting crystal. researchgate.netqu.edu.qaias.ac.in The synthesis of these crystals typically involves dissolving stoichiometric amounts of the constituents in a solvent, such as purified water, and allowing the solvent to evaporate slowly at a constant temperature. researchgate.netias.ac.in The quality and crystalline nature of the grown crystals are then authenticated using techniques like X-ray diffraction (XRD). sphinxsai.comresearchgate.net

Z-scan Technique for Characterization of Non-Linear Optical Susceptibilities

The Z-scan technique is a widely used and powerful method for measuring the non-linear optical properties of materials. sphinxsai.comresearchgate.netresearchgate.net It allows for the determination of both the non-linear refractive index (n₂) and the non-linear absorption coefficient (β). researchgate.netacs.org The technique involves moving a sample through the focal point of a focused laser beam and measuring the transmitted light intensity through a finite aperture (closed-aperture) and without an aperture (open-aperture) in the far field. acs.org

The closed-aperture Z-scan is sensitive to non-linear refraction, revealing whether the material exhibits self-focusing (positive n₂) or self-defocusing (negative n₂) behavior. The open-aperture Z-scan measures non-linear absorption phenomena like saturation absorption or reverse saturable absorption. sphinxsai.com

Studies on single crystals of ammonium bromide using the Z-scan technique with a He-Ne laser (632.8 nm) have revealed its third-order NLO properties. sphinxsai.comresearchgate.net These measurements have determined the non-linear refractive index (n₂), the non-linear absorption coefficient (β), and the third-order non-linear optical susceptibility (χ⁽³⁾). researchgate.net For instance, one study reported a non-linear refractive index n₂ of 1.6421 x 10⁻⁸ cm²/W and a third-order susceptibility χ⁽³⁾ of 2.8024 x 10⁻⁶ esu for an ammonium bromide single crystal. researchgate.net Such results indicate that ammonium bromide-based materials have potential for applications in optical switching and limiting devices. sphinxsai.comdoi.org

Non-Linear Optical Properties of Ammonium Bromide Crystals

| Parameter | Value | Wavelength (nm) | Reference |

|---|---|---|---|

| Non-linear Refractive Index (n₂) | 1.6421 x 10⁻⁸ cm²/W | 632.8 | researchgate.net |

| Non-linear Absorption Coefficient (β) | 7.7627 x 10⁻⁴ cm/W | 632.8 | researchgate.net |

| Third-Order NLO Susceptibility (χ⁽³⁾) - Real Part | 1.2065 x 10⁻⁷ esu | 632.8 | researchgate.net |

| Third-Order NLO Susceptibility (χ⁽³⁾) - Imaginary Part | 2.7998 x 10⁻⁶ esu | 632.8 | researchgate.net |

| Third-Order NLO Susceptibility (χ⁽³⁾) - Absolute Value | 2.8024 x 10⁻⁶ esu | 632.8 | researchgate.net |

Corrosion Inhibition Mechanisms

Ammonium bromide and its quaternary derivatives are recognized as effective corrosion inhibitors for various metals, particularly steel, in acidic environments commonly found in industrial processes like acid pickling and oil-well acidizing. rasayanjournal.co.inwikipedia.orgthechemco.com

Numerous studies have investigated the efficacy of ammonium bromide compounds in preventing corrosion. Quaternary ammonium salts, such as Cetyltrimethylammonium bromide (CTAB) and Tetra-n-butylammonium bromide (TBAB), have shown high inhibition efficiency for mild steel in hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) solutions. rasayanjournal.co.innih.gov The effectiveness of these inhibitors generally increases with their concentration. ekb.egacs.org For example, investigations using weight loss methods and electrochemical techniques have demonstrated that TBAB acts as an effective inhibitor for mild steel in 1N HCl, with its performance improving as concentration rises. rasayanjournal.co.in

The molecular structure of the ammonium compound plays a significant role in its inhibition performance. The presence of long alkyl chains, heteroatoms (like nitrogen), and π-electrons in the organic cations facilitates strong adsorption onto the metal surface, forming a protective barrier. ijcce.ac.irplos.org This barrier isolates the metal from the corrosive environment. rasayanjournal.co.inijcce.ac.ir Some studies have also shown a synergistic effect, where the addition of ammonium bromide enhances the performance of other organic inhibitors. ijcce.ac.ir For instance, in one study, ammonium bromide showed the best synergistic effect when combined with a synthesized inhibitor for steel in an acid medium. ijcce.ac.ir

| Compound | Metal | Corrosive Medium | Key Finding | Reference |

|---|---|---|---|---|

| Tetra-n-butylammonium bromide (TBAB) | Mild Steel | 1N HCl | Inhibition efficiency increases with concentration. | rasayanjournal.co.in |

| Cetyltrimethylammonium bromide (CTAB) | Mild Steel | 0.5 M H₂SO₄ | Synergistic effect observed with halide ions, increasing protection efficiency. | nih.gov |

| Hexadecyltrimethyl ammonium bromide (HDTAB) | Mild Steel | 1M HNO₃ | Combined with Trisaminomethane, it provided up to 39% inhibition efficiency. | orientjchem.org |

| Ammonium bromide (NH₄Br) | N80 Steel | 15 wt.% HCl | Exhibited the best synergy when combined with a primary inhibitor. | ijcce.ac.ir |

| Quaternary Ammonium Copolymers | P110 Casing Steel | 15% HCl | Achieved over 90% inhibition efficiency at 20 ppm. | plos.org |

The mechanism of corrosion inhibition by ammonium bromide compounds is primarily attributed to their adsorption onto the metal surface, forming a protective film that blocks active corrosion sites. ijcce.ac.irplos.org To understand this process, researchers fit experimental data to various adsorption isotherm models. The Langmuir adsorption isotherm is frequently found to best describe the behavior of these inhibitors, including TBAB and CTAB, on steel and aluminum surfaces. rasayanjournal.co.inekb.egplos.orgresearchgate.net This model assumes the formation of a monolayer of inhibitor molecules on the metal surface. plos.org In some cases, other models like the Temkin isotherm have also been used. osti.gov

The adsorption process involves the interaction between the inhibitor molecules and the metal. The positively charged quaternary ammonium ions are drawn to the negatively charged metal surface (in acidic solutions), while the bromide anions can also play a synergistic role. nih.govresearchgate.net This leads to the displacement of water molecules from the surface and the formation of a more stable and protective inhibitor layer. plos.org

Thermodynamic parameters calculated from these studies, such as the standard free energy of adsorption (ΔG°ads), provide insight into the nature of the adsorption. The magnitude and sign of ΔG°ads can indicate whether the process is predominantly physical adsorption (physisorption), involving electrostatic interactions, or chemical adsorption (chemisorption), involving the formation of coordinate bonds between the inhibitor and the metal. ekb.eg For many ammonium bromide compounds, the adsorption is a spontaneous process involving both physisorption and chemisorption. ekb.egresearchgate.net

Quantum chemical calculations, based on methods like Density Functional Theory (DFT), have become a powerful tool for elucidating the relationship between the molecular structure of an inhibitor and its performance. rasayanjournal.co.in These theoretical studies correlate calculated electronic parameters with experimentally determined inhibition efficiencies. scirp.org

Key parameters calculated include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition efficiency. rasayanjournal.co.in

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally leads to better inhibition efficiency. nih.gov

Dipole Moment (μ): A higher dipole moment can favor the accumulation of the inhibitor on the metal surface. nih.gov

Studies on TBAB have shown that quantum chemical calculations are in good agreement with experimental results, confirming the adsorption capability of the molecule on the mild steel surface. rasayanjournal.co.in For other complex quaternary ammonium salts, these calculations have successfully predicted their behavior as mixed-type inhibitors and have helped to identify the active centers in the molecule responsible for adsorption. nih.gov The correlation between these quantum parameters and inhibition efficiency provides a rational basis for designing new and more effective corrosion inhibitors. scirp.org

| Parameter | Significance in Corrosion Inhibition | Reference |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates electron-donating ability; higher value often correlates with better inhibition. | rasayanjournal.co.in |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates electron-accepting ability; lower value can enhance interaction. | nih.gov |

| Energy Gap (ΔE) | Relates to molecular reactivity; a smaller gap often implies higher inhibition efficiency. | nih.gov |

| Dipole Moment (μ) | Influences the accumulation of inhibitor molecules on the metal surface. | nih.gov |

Gas Hydrates and Carbon Capture Technologies

Tetra-n-butyl ammonium bromide (TBAB) has emerged as a highly effective promoter in gas hydrate-based carbon capture technologies. scispace.comacs.org This method, known as the semi-clathrate hydrate (B1144303) process, offers a novel and potentially more cost-effective way to separate carbon dioxide (CO₂) from industrial flue gases compared to conventional methods. scispace.com TBAB is an environmentally friendly compound that can form semi-clathrate hydrates with water and small gas molecules under significantly milder pressure and temperature conditions than pure gas hydrates. scispace.comresearchgate.net

In this process, an aqueous solution of TBAB is used to selectively capture CO₂ from a mixed gas stream, such as flue gas (primarily CO₂ and N₂) or biogas (CO₂ and CH₄). scispace.comacs.org The TBAB and water molecules form a host lattice structure with cages that can encapsulate guest gas molecules. The process shows high selectivity for CO₂, allowing it to be separated from other gases like nitrogen or methane (B114726). acs.orgresearchgate.net

Research has demonstrated the high efficiency of this technology. For instance, studies have shown that a two-stage hydrate separation process using a 0.29 mol% TBAB solution can purify CO₂ from an initial concentration of 17.0 mol% to 99.4 mol%. scispace.comrepec.org The optimal conditions for this separation were found to be an initial pressure of 1.66 MPa and a temperature of 277.15 K (4°C). scispace.comrepec.org The addition of kinetic promoters, such as surfactants, can further shorten the hydrate formation time. scispace.com

When separating CO₂ from a methane (CH₄) mixture, the TBAB semi-clathrate process also shows excellent performance. In one study, the CH₄ concentration in the gas phase was enriched to over 93 mol% from a mixture initially containing 67 mol% CH₄, with a maximum CO₂ separation factor of 52.87. acs.org These findings highlight the significant potential of TBAB-based clathrate processes for industrial-scale carbon capture and gas purification.

| Gas Mixture | TBAB Concentration | Pressure | Temperature | Result | Reference |

|---|---|---|---|---|---|

| CO₂/N₂ (Flue Gas Simulant) | 0.29 mol% (+ DTAC) | 1.66 MPa | 277.15 K | CO₂ purified from 17.0% to 99.4% in two stages. | scispace.comrepec.org |

| CH₄/CO₂ (Biogas Simulant) | 0.1 mol% | 1.14 MPa | 281.3 K | Maximum CO₂ separation factor of 52.87. | acs.org |

| CO₂/N₂ | 0.2 - 0.5 mol% | < 7 MPa | - | TBAB acts as a thermodynamic promoter, enabling milder separation conditions. | researchgate.net |

Catalysis and Surfactant Science

Ammonium bromide and its organic derivatives, particularly quaternary ammonium salts like Tetrabutylammonium (B224687) Bromide (TBAB), are versatile and efficient catalysts in a wide range of organic transformations. encyclopedia.pubmdpi.com These compounds often function as phase-transfer catalysts (PTCs), facilitating the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). encyclopedia.pubontosight.ai The tetrabutylammonium cation, for instance, can transport water-soluble anions into an organic phase to react. encyclopedia.pub This approach is valued for being environmentally benign, non-volatile, and cost-effective. encyclopedia.pub

Ammonium bromide itself is used as a catalyst in reactions such as the selective oxidation of sulfides to sulfoxides and the bromination of activated aromatic compounds. researchgate.netorganic-chemistry.org In a notable green chemistry application, ammonium bromide, paired with an oxidant like Oxone®, enables the bromination of aromatics at ambient temperature in water or methanol, avoiding the use of hazardous molecular bromine and expensive metal catalysts. organic-chemistry.org

Derivatives like TBAB have been employed to catalyze numerous processes, including alkylation, oxidation, reduction, and esterification. mdpi.com It also serves as an efficient co-catalyst in coupling reactions like the Suzuki and Heck reactions. encyclopedia.pub Furthermore, polyethylene (B3416737) glycol-supported quaternary ammonium bromides have been developed as highly efficient and recyclable catalysts for reactions like the cycloaddition of CO2 to aziridines, yielding oxazolidinones under mild, solvent-free conditions. acs.org This supported catalyst demonstrated even higher activity than unsupported TBAB, a benefit attributed to favorable changes in the physical properties of the reaction mixture. acs.org

Table 2: Catalytic Applications of Ammonium Bromide and Its Derivatives

| Catalyst | Reaction Type | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Ammonium Bromide (NH4Br) | Oxidation | Sulfides | Green media for in situ generation of bromonium ion. researchgate.net | researchgate.net |

| Ammonium Bromide (NH4Br) | Bromination | Activated aromatic compounds | Mild, eco-friendly method avoiding molecular bromine. organic-chemistry.org | organic-chemistry.org |

| Tetrabutylammonium Bromide (TBAB) | Phase-Transfer Catalysis | Various (alkylation, oxidation, etc.) | Metal-free, efficient, non-volatile, low-cost. encyclopedia.pubmdpi.com | encyclopedia.pubmdpi.com |

| PEG-supported Quaternary Ammonium Bromide | Cycloaddition | Aziridines and CO2 | Highly efficient, recyclable, solvent-free conditions. acs.org | acs.org |

| Hexadecyldimethyl benzyl (B1604629) ammonium bromide | One-pot synthesis | Aromatic aldehydes, malononitrile, etc. | Clean, efficient, neutral conditions, high yields in water. umich.edu | umich.edu |

Ammonium bromide derivatives, especially long-chain quaternary ammonium salts, are pivotal surfactants in the synthesis of a wide array of nanomaterials. rhhz.net Cetyltrimethylammonium bromide (CTAB) is one of the most extensively used examples, acting as a structure-directing agent, stabilizer, and capping agent. acs.orgresearchgate.net In nanomaterial synthesis, surfactants adsorb onto the surface of nascent nanoparticles, preventing their aggregation and controlling their growth, size, and morphology. rhhz.netresearchgate.net

CTAB's role is crucial in the synthesis of anisotropic nanoparticles, such as gold nanorods, where it preferentially adsorbs onto specific crystal facets to guide rod-shaped growth. acs.org It is also used as a pore-generating agent in the sol-gel synthesis of mesoporous silica (B1680970) nanoparticles (MSNs), where the final porosity and surface area are strongly influenced by the CTAB concentration. elsevier.es In the synthesis of gold and silver nanoparticles, CTAB can function simultaneously as a phase-transfer catalyst and a stabilizer. acs.orgbeilstein-journals.org The assembly of CTAB on the nanoparticle surface is a dynamic process; studies show it can form either a monolayer or a bilayer structure depending on its concentration relative to the nanoparticles, which in turn affects the stability and aggregation of the nanoparticles. acs.org

Other ammonium bromide derivatives also find use as surfactants. Star-shaped trimeric quaternary ammonium bromides have been synthesized and show significantly lower critical micelle concentrations (CMC) compared to their monomeric or gemini (B1671429) surfactant counterparts, indicating a high tendency for adsorption and micellization. rhhz.netacs.org These advanced surfactants offer dense adsorption at interfaces despite strong electrostatic repulsion between their multiple headgroups. acs.org

Table 3: Ammonium Bromide Derivatives as Surfactants in Nanomaterial Synthesis

| Surfactant Derivative | Nanomaterial | Role of Surfactant | Key Findings | Reference |

|---|---|---|---|---|

| Cetyltrimethylammonium bromide (CTAB) | Gold Nanoparticles (AuNPs) | Structure-directing agent, stabilizer | Forms a bilayer on the nanorod surface; controls anisotropic growth. acs.org | acs.orgacs.org |

| Cetyltrimethylammonium bromide (CTAB) | Silver Nanoparticles (AgNPs) | Capping agent, stabilizer | Essential for synthesizing stable silver sols; tunes particle morphology. researchgate.net | researchgate.netbeilstein-journals.org |

| Cetyltrimethylammonium bromide (CTAB) | Mesoporous Silica Nanoparticles (MSNs) | Pore-generating agent | Surfactant content affects particle morphology and porosity. elsevier.es | elsevier.es |

| Tris(N-alkyl-N,N-dimethyl-2-ammoniumethyl)amine bromides | General | Novel star-shaped trimeric surfactant | Exhibits very low critical micelle concentration (CMC) and dense adsorption at interfaces. acs.org | acs.org |

Ammonium bromide derivatives play a significant role in the development of substrates for Surface-Enhanced Raman Scattering (SERS), a technique that dramatically enhances the Raman signal of molecules adsorbed on nanostructured metal surfaces. nih.govf1000research.com The most common application involves using these surfactants, particularly Cetyltrimethylammonium bromide (CTAB), in the synthesis of plasmonic nanoparticles (typically silver or gold) that form the SERS-active substrate. researchgate.netacs.org

CTAB is often used in the seed-mediated growth of silver and gold nanorods and nanostars. researchgate.netacs.org It acts as a capping agent that stabilizes the nanoparticles and directs their anisotropic growth, creating sharp features that generate intense electromagnetic fields known as "hot spots," which are crucial for large SERS enhancements. nih.govresearchgate.net For example, silver nanorods prepared using CTAB can be deposited on glass slides to create highly effective SERS substrates for detecting analytes like crystal violet and benzoic acid. researchgate.net

In some cases, the ammonium bromide derivative is a key component of the final SERS substrate itself. Ag/AgBr/Graphene Oxide (GO) nanocomposites, synthesized using alkyl ammonium bromides, can serve as recyclable SERS substrates that enhance the Raman signals of both the GO and adsorbed dye molecules. rsc.org The choice of the alkyl chain length in the ammonium bromide affects the degree of enhancement. rsc.org Furthermore, ill-defined gold nanoparticles prepared by tuning regular gold nanoparticles with a small amount of CTAB have shown dramatic Raman enhancement capabilities due to the presence of coarse surfaces and a high density of hot spots. rsc.org

Table 4: Use of Ammonium Bromide Derivatives in SERS Substrate Development

| SERS Substrate | Ammonium Bromide Derivative Used | Role of Derivative | Analyte Detected | Reference |

|---|---|---|---|---|

| Silver Nanorods on Glass | Cetyltrimethylammonium bromide (CTAB) | Stabilizer and shape-directing agent in nanorod synthesis. researchgate.net | Crystal violet, benzoic acid | researchgate.net |

| Ag/AgBr/Graphene Oxide Nanocomposites | Alkyl ammonium bromides (e.g., CTAB, DTAB) | Component of the nanocomposite. rsc.org | Dye molecules | rsc.org |

| "Ill-defined" Gold Nanoparticles | Cetyltrimethylammonium bromide (CTAB) | Morphology tuning agent. rsc.org | p-aminothiophenol (PATP) | rsc.org |

| Silver Nanocolloids | Cetyltrimethylammonium bromide (CTAB), Dodecyltrimethylammonium bromide (DTAB) | Surfactant for CMC determination via SERS. forth.gr | The surfactants themselves | forth.gr |

Hybrid Perovskite Materials Research

The incorporation of cations derived from ammonium bromide is a fundamental strategy in the synthesis of hybrid perovskite materials, which are crucial for advanced optoelectronic and photovoltaic applications. iucr.orgknu.ua By varying the ammonium cation incorporated into the lead bromide perovskite crystal lattice, researchers can precisely tune the material's structural and electronic properties. rsc.orgrsc.org This includes modulating the dimensionality of the perovskite structure (from 3D to 2D or quasi-2D), which in turn affects the material's bandgap, photoluminescence, and stability. rsc.orgresearchgate.net

A wide range of ammonium cations, such as methylammonium (B1206745), formamidinium, phenylethylammonium, and tetrabutylammonium, have been successfully incorporated. aps.orgcsic.esaip.org The size and molecular structure of the cation are critical. rsc.orgrsc.org For instance, larger organic cations like phenylethylammonium bromide (PEABr) or tetrabutylammonium bromide (TBAB) tend to form low-dimensional (2D or quasi-2D) perovskites. csic.esaip.org These structures often exhibit enhanced photoluminescence and improved stability compared to their 3D counterparts. aip.org The incorporation of TBAB into a mixed-halide perovskite has been shown to significantly increase the lifetime of photogenerated carriers and suppress phase segregation. aip.org

The use of chiral ammonium bromide-derived cations can introduce chirality into the perovskite structure, leading to materials with unique properties like linearly polarized light emission. rsc.org Furthermore, the incorporation of specific cations like 2-bromoethylammonium has been studied, highlighting the importance of understanding all potential components and side products in perovskite synthesis for accurate phase analysis. iucr.orgknu.ua The overarching goal of this research is to rationally design and select ammonium halides to create perovskite films with desired characteristics, such as efficient and stable blue emission for light-emitting diodes (PeLEDs). rsc.orgresearchgate.net

Table 5: Effects of Incorporating Ammonium Bromide-Derived Cations in Hybrid Perovskites

| Ammonium Cation | Perovskite System | Effect of Incorporation | Application Focus | Reference |

|---|---|---|---|---|

| Methylammonium (MA+) | MAPbBr3 | Forms classic 3D perovskite structure. aps.org | Solar cells, sensors | aps.org |

| Tetrabutylammonium (TBA+) | TBAxMA1-xPb(I1-xBrx)3 | Forms 2D/3D mixed perovskite; enhances photoluminescence and stability; increases carrier lifetime. aip.org | Solar cells, LEDs | aip.org |

| Phenylethylammonium (PEA+) | (PEA)2(MA)n-1PbnBr3n+1 | Forms layered 2D/quasi-2D structures; tunes bandgap. csic.es | Solar cells | csic.es |

| Chiral Ammonium Cations (e.g., from 2-Butylamine) | BuA-PbBr3 | Modulates the structure of 1D hybrid perovskites; results in linearly polarized broadband light emission. rsc.org | Optoelectronics | rsc.org |

| 2-Bromoethylammonium | C2H7BrN+·Br− | Studied as a potential component or side product in hybrid perovskite synthesis. iucr.org | Material characterization | iucr.orgknu.ua |

Structural Characterization of Organic Ammonium Salts as Perovskite Precursors

Organic ammonium salts, including ammonium bromide, are fundamental precursors in the synthesis of hybrid organic-inorganic perovskite materials, which have garnered significant attention for their exceptional optoelectronic properties. The precise atomic-level structure and dynamics of these precursors are critical as they directly influence the crystallization process and the final properties of the perovskite films. The use of isotopically labeled compounds like Ammonium bromide-79Br is particularly advantageous in techniques such as Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) spectroscopy for elucidating the local environment of the bromide ions.

The ⁷⁹Br isotope possesses a nuclear spin (I > 1/2), which makes it a quadrupolar nucleus. This property is highly sensitive to the local electric field gradient (EFG) at the nucleus, providing detailed information about the symmetry and structure of the crystal lattice. acs.orgresearchgate.net Solid-state ⁷⁹Br NMR and NQR spectroscopy have been established as powerful tools for characterizing the local structure around bromide ions in inorganic systems. acs.org

Detailed Research Findings:

Probing Local Environments: ⁷⁹Br NQR studies on ammonium halides have demonstrated the technique's sensitivity to the local environment, including the effects of hydrogen bonding between the ammonium cation (NH₄⁺) and the bromide anion (Br⁻). iaea.org The ⁷⁹Br NQR frequency is a direct measure of the strength of the quadrupole interaction, which is influenced by the surrounding charge distribution. For instance, in anilinium bromide, a large ⁷⁹Br NQR frequency and its significant shift upon deuteration of the ammonium group have been interpreted in terms of strong N-H···Br⁻ hydrogen bonding. iaea.org This level of detail is crucial for understanding the precursor interactions in solution and during the initial stages of perovskite crystallization.